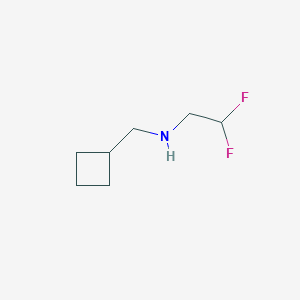

(Cyclobutylmethyl)(2,2-difluoroethyl)amine

Description

Contextualization of Amines in Advanced Synthetic Methodologies

Amines are a fundamental class of organic compounds that are integral to a vast array of chemical transformations and applications. chemenu.com Their basicity and nucleophilicity make them central to many reactions, serving as catalysts or as key intermediates in the construction of more complex molecules. chemenu.comnavimro.com In modern synthetic chemistry, amines are indispensable for forming carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science. navimro.comacs.org The utility of amines extends to their role as directing groups in C-H functionalization reactions, enabling the selective modification of otherwise unreactive bonds. acs.org The development of novel amine structures continues to be a vibrant area of research, as the properties of the amine itself can significantly influence the outcome of a reaction or the biological activity of the final product.

Significance of Cyclobutane (B1203170) and Gem-Difluoroethyl Moieties in Molecular Design

The incorporation of specific structural motifs is a key strategy in modern molecular design, particularly in the field of medicinal chemistry. The cyclobutane ring and the gem-difluoroethyl group, both present in (Cyclobutylmethyl)(2,2-difluoroethyl)amine, are prime examples of such valuable moieties.

The cyclobutane ring, once considered a synthetic curiosity, is now increasingly utilized to impart favorable properties to bioactive molecules. ru.nl Its three-dimensional, puckered structure can provide conformational restriction to a molecule, which can be crucial for binding to a biological target. ru.nl The introduction of a cyclobutane moiety can also enhance metabolic stability and serve as a non-planar bioisostere for other groups, such as phenyl rings or alkenes. ru.nl There are numerous examples of cyclobutane-containing compounds in drug discovery and development, highlighting the utility of this strained ring system. ru.nl

The gem-difluoroethyl group (–CH2CF2–) is another strategically important functional group. The presence of two fluorine atoms on the same carbon atom significantly alters the electronic properties of the molecule. Fluorine is the most electronegative element, and its introduction can lower the pKa (increase the acidity) of nearby protons and decrease the basicity of the amine. nih.gov This modulation of physicochemical properties is critical in medicinal chemistry for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. enamine.netenamine.net The gem-difluoromethylene group can also act as a bioisostere for a carbonyl group and can improve metabolic stability by blocking sites of oxidation. enamine.netnih.gov

Table 2: Physicochemical Properties of Related Amines

| Compound | Molecular Formula | Boiling Point (°C) | pKa |

| Dibutylamine | C8H19N | 159 | ~11.3 |

| 2,2-Difluoroethylamine (B1345623) | C2H5F2N | 67.5 - 68.5 | ~7.1 |

This table provides a comparison of the properties of a simple dialkyl amine (Dibutylamine) and a primary fluoroalkyl amine (2,2-Difluoroethylamine) to illustrate the influence of fluoro-substitution on basicity and boiling point. The pKa of this compound is expected to be influenced by the electron-withdrawing difluoroethyl group. wikipedia.orgchemeo.com

Overview of Synthetic Building Blocks in Complex Chemical Synthesis

The synthesis of complex organic molecules often relies on a convergent approach, where smaller, pre-functionalized molecules known as synthetic building blocks are combined. This strategy is more efficient than a linear synthesis, where each step is performed sequentially on a single substrate. This compound is an exemplary building block, containing three distinct points of interest for further chemical modification: the nucleophilic nitrogen atom, the structurally significant cyclobutane ring, and the electronically influential gem-difluoroethyl group.

A plausible and common method for the synthesis of such secondary amines is reductive amination . This reaction would involve the condensation of cyclobutanecarboxaldehyde (B128957) with 2,2-difluoroethylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Reagents such as sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) are commonly employed for the reduction step.

Research Gaps and Future Perspectives in Fluoroalkylated Amine Chemistry

The chemistry of fluoroalkylated amines is a rapidly expanding area of research. The unique properties imparted by fluorine substitution make these compounds highly desirable in various fields, particularly in the life sciences. enamine.netenamine.net However, the synthesis of these molecules can be challenging. The development of new, efficient, and selective methods for the introduction of fluoroalkyl groups into organic molecules remains a key objective. nih.gov

While general methods for the synthesis of fluoroalkylamines are known, the specific properties and applications of many individual compounds, such as this compound, are yet to be explored in detail in the scientific literature. This represents a significant research gap. Future studies could focus on the synthesis and characterization of this and related compounds, followed by an exploration of their reactivity in various chemical transformations. Furthermore, investigating the biological activity of these molecules could lead to the discovery of new therapeutic agents or agrochemicals. The combination of the conformationally restricting cyclobutane moiety with the electronically modifying gem-difluoroethyl group makes this class of amines particularly interesting for such explorations.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13F2N |

|---|---|

Molecular Weight |

149.18 g/mol |

IUPAC Name |

N-(cyclobutylmethyl)-2,2-difluoroethanamine |

InChI |

InChI=1S/C7H13F2N/c8-7(9)5-10-4-6-2-1-3-6/h6-7,10H,1-5H2 |

InChI Key |

KPYZWBAPTXFEPM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)CNCC(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cyclobutylmethyl 2,2 Difluoroethyl Amine

Convergent and Divergent Synthetic Routes

The construction of (Cyclobutylmethyl)(2,2-difluoroethyl)amine can be approached through several synthetic disconnections, primarily involving the formation of the central nitrogen-carbon bonds. Both convergent and divergent strategies offer distinct advantages in terms of efficiency and access to analogues. A convergent approach would involve the synthesis of the cyclobutylmethyl and 2,2-difluoroethyl fragments separately, followed by their coupling. A divergent route might involve the sequential alkylation of a primary amine.

Reductive Amination Strategies with Difluoroethyl Aldehydes

Reductive amination is a powerful and widely used method for the formation of C-N bonds and the synthesis of secondary amines. nih.govyoutube.comnih.gov This approach involves the reaction of a primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this would involve the reaction of cyclobutylmethylamine with 2,2-difluoroethanal.

The general transformation can be depicted as follows:

A representative scheme for the reductive amination of 2,2-difluoroethanal with cyclobutylmethylamine.

A representative scheme for the reductive amination of 2,2-difluoroethanal with cyclobutylmethylamine.

The reaction is typically carried out in a one-pot fashion. The choice of reducing agent is crucial for the success of the reaction, as it must selectively reduce the imine in the presence of the starting aldehyde. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov The reaction conditions, such as solvent and pH, can significantly influence the reaction rate and yield. Mildly acidic conditions (pH 4-6) are often employed to facilitate imine formation without promoting side reactions. youtube.com

Table 1: Representative Conditions for Reductive Amination of Carbonyls with Amines

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Conditions | Yield | Reference |

| Benzaldehyde | Aniline | H₂/Pd/C | Ethanol | 50°C, 24h | 95% | organic-chemistry.org |

| Cyclohexanone | Benzylamine | NaBH(OAc)₃ | Dichloromethane (B109758) | Room Temp, 18h | 85% | nih.gov |

| 4-Fluorobenzaldehyde | Morpholine | NaBH₃CN | Methanol (B129727) | Room Temp, 12h | 92% | youtube.com |

This table presents examples of reductive amination reactions for analogous systems, illustrating typical reagents and conditions.

N-Alkylation Approaches Utilizing Cyclobutylmethyl Halides

An alternative and common method for the synthesis of secondary amines is the N-alkylation of a primary amine with an alkyl halide. nih.gov In the context of synthesizing this compound, this would involve the reaction of 2,2-difluoroethylamine (B1345623) with a cyclobutylmethyl halide, such as cyclobutylmethyl bromide or iodide.

The general reaction is as follows:

A representative scheme for the N-alkylation of 2,2-difluoroethylamine with a cyclobutylmethyl halide.

A representative scheme for the N-alkylation of 2,2-difluoroethylamine with a cyclobutylmethyl halide.

A significant challenge in this approach is controlling the degree of alkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine as a byproduct. To favor mono-alkylation, a large excess of the primary amine can be used. Alternatively, the use of specific reaction conditions, such as the choice of solvent and base, can help to minimize overalkylation. For instance, the use of ionic liquids as solvents has been shown to significantly reduce the extent of dialkylation in the N-alkylation of primary amines. nih.govrsc.org

A patent for the preparation of 2,2-difluoroethylamine derivatives describes the reaction of various amines with 2,2-difluoro-1-haloethanes. uzhnu.edu.ua The process often requires a base to neutralize the hydrogen halide formed during the reaction. Common bases include triethylamine, potassium carbonate, and sodium bicarbonate. The choice of the halogen in the alkylating agent can also influence the reaction rate, with iodides generally being more reactive than bromides, which are in turn more reactive than chlorides.

Table 2: Representative Conditions for N-Alkylation of Amines

| Amine | Alkyl Halide | Base | Solvent | Conditions | Yield (Mono-alkylated) | Reference |

| Aniline | Benzyl Bromide | K₂CO₃ | Acetonitrile | Reflux, 8h | 88% | nih.gov |

| Piperidine | Ethyl Iodide | Triethylamine | Dichloromethane | Room Temp, 12h | 90% | rsc.org |

| Ammonia (B1221849) | 2,2-difluoro-1-bromoethane | - | DMSO | 100°C, 1h | 82% |

This table presents examples of N-alkylation reactions for analogous systems, illustrating typical reagents and conditions.

Alternative C-N Bond Forming Reactions

Beyond reductive amination and N-alkylation, other methods for C-N bond formation can be envisioned for the synthesis of this compound. One such method is the reaction of an amide with a reducing agent. For example, one could first prepare N-(cyclobutylmethyl)-2,2-difluoroacetamide and then reduce the amide functionality to the corresponding amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). nih.gov

Another approach could involve the use of transition-metal-catalyzed cross-coupling reactions. While typically employed for the formation of C-C bonds, methods for C-N bond formation, such as the Buchwald-Hartwig amination, have been well-established. However, these reactions are generally used for the coupling of aryl halides with amines and might be less suitable for the coupling of alkyl partners in this specific case.

More recently, photoredox catalysis has emerged as a powerful tool for the formation of C-N bonds under mild conditions. These methods often involve the generation of radical intermediates and could potentially be adapted for the synthesis of the target molecule.

Stereochemical Control and Regioselectivity in Synthesis

The synthesis of this compound does not inherently involve the creation of stereocenters unless chiral starting materials are used or if the cyclobutane (B1203170) ring is substituted in a way that introduces chirality. However, the principles of stereochemical control are crucial when considering the synthesis of more complex analogues. Regioselectivity becomes a key consideration in reactions where multiple reactive sites are present, such as in the alkylation of ambident nucleophiles.

Enantioselective and Diastereoselective Synthetic Pathways

Should the synthesis of a chiral analogue of this compound be desired, for example, with a substituent on the cyclobutane ring, several strategies for stereochemical control could be employed.

One approach would be to start with an enantiomerically pure building block, such as a chiral cyclobutane derivative. The synthesis of chiral cyclobutanes has been an active area of research, with methods such as asymmetric [2+2] cycloadditions and resolutions of racemic mixtures being employed.

Alternatively, a stereocenter could be introduced during the C-N bond-forming step. For instance, the asymmetric reduction of an imine formed from a prochiral ketone or the use of a chiral auxiliary on the amine can lead to the formation of a chiral amine with high enantiomeric excess. The diastereoselective reductive amination of aryl trifluoromethyl ketones has demonstrated that high levels of stereocontrol can be achieved in the synthesis of fluorinated amines. chemrxiv.org

Biocatalysis offers a powerful alternative for the synthesis of chiral amines. Imine reductases (IREDs) have been shown to catalyze the asymmetric reduction of a wide range of imines to the corresponding chiral amines with excellent enantioselectivity.

Control of Product Ratios in Competing Reactions

In many of the synthetic routes towards this compound, the potential for competing reactions exists, leading to mixtures of products. A key challenge, as mentioned in the N-alkylation section, is the control of mono- versus di-alkylation. The relative rates of the first and second alkylation reactions determine the product distribution.

Several factors can be manipulated to favor the desired mono-alkylation product:

Stoichiometry: Using a large excess of the amine starting material can statistically favor the mono-alkylation product.

Steric Hindrance: If the primary amine is sterically bulky, the resulting secondary amine will be even more hindered, which can slow down the rate of the second alkylation. The cyclobutylmethyl group provides a moderate level of steric hindrance.

Reaction Conditions: The choice of solvent, temperature, and base can influence the selectivity of the reaction. For example, in some cases, running the reaction at a lower temperature can increase the selectivity for mono-alkylation. The use of certain solid-supported reagents or specific solvent systems like ionic liquids can also enhance selectivity. nih.govrsc.org

Regioselectivity can also be a critical factor, particularly if alternative nucleophilic sites are present in the starting materials. For instance, in the alkylation of ambident nucleophiles, the site of alkylation (e.g., N- vs. O-alkylation or N- vs. S-alkylation) can be controlled by the choice of the alkylating agent, counter-ion, and solvent. While this compound itself does not present obvious issues of regioselectivity in its core synthesis, these principles are fundamental in the design of more complex synthetic routes.

Optimization of Reaction Parameters and Yields

The efficient synthesis of this compound, primarily achieved through the reductive amination of cyclobutanecarboxaldehyde (B128957) with 2,2-difluoroethylamine, is highly dependent on the careful optimization of several key reaction parameters. These include the choice of solvent and catalyst, as well as the precise control of temperature, pressure, and reactant concentrations.

Solvent Effects and Catalysis in Amine Synthesis

The selection of an appropriate solvent is critical in managing reaction kinetics and minimizing side reactions. For reductive aminations, polar protic solvents like methanol are often favored as they can facilitate the formation of the intermediate imine or enamine. Research on analogous reductive amination reactions suggests that while chlorinated solvents such as dichloromethane (DCM) and 1,2-dichloroethane (B1671644) (DCE) have been traditionally used, a shift towards more environmentally benign solvents like ethyl acetate (B1210297) is being explored. google.com

Catalysis is central to the efficiency of the reductive amination process. A variety of catalysts can be employed, ranging from precious metal catalysts to more economical non-noble metal alternatives.

Precious Metal Catalysts: Palladium on carbon (Pd/C) and platinum-based catalysts are known for their high activity in the hydrogenation of the C=N bond formed during the reaction. chemrxiv.org Gold-based catalysts, such as gold on alumina (B75360) (Au/Al2O3), have also shown high chemoselectivity in related reductive amination reactions. google.com

Non-Noble Metal Catalysts: In an effort to develop more cost-effective and sustainable processes, non-noble metal catalysts have gained attention. Cobalt-based composites have demonstrated high yields in the amination of aromatic aldehydes, albeit at elevated temperatures and pressures. evitachem.com Nickel nanoparticles have also been utilized for transfer hydrogenation in reductive aminations.

Temperature, Pressure, and Concentration Influences on Reaction Efficiency

The interplay of temperature, pressure, and reactant concentration is crucial for maximizing the yield of this compound while minimizing the formation of impurities.

Temperature: The optimal temperature for the reductive amination can vary depending on the specific substrates and catalyst used. For some systems, studies have shown that increasing the temperature beyond a certain point (e.g., 140°C) does not lead to a significant improvement in yield. google.com It is essential to find a balance where the reaction proceeds at a reasonable rate without promoting side reactions or decomposition of the product.

Pressure: When using gaseous reducing agents like hydrogen, pressure plays a significant role. However, for some reductive amination reactions, it has been observed that beyond a certain pressure (e.g., 30 bar), there is little to no effect on the reaction outcome. google.com The optimal pressure will depend on the catalyst and the specific reaction setup.

Concentration: The molar ratio of the reactants, cyclobutanecarboxaldehyde and 2,2-difluoroethylamine, is a critical parameter. An excess of the amine is often used to drive the equilibrium towards the formation of the imine intermediate and to minimize side reactions of the aldehyde.

Table 1: Hypothetical Optimization of Reaction Parameters for the Synthesis of this compound

| Entry | Catalyst | Solvent | Temperature (°C) | Pressure (bar H₂) | Aldehyde:Amine Ratio | Yield (%) |

| 1 | 10% Pd/C | Methanol | 25 | 1 | 1:1.2 | 75 |

| 2 | 10% Pd/C | Methanol | 50 | 5 | 1:1.2 | 85 |

| 3 | Au/Al₂O₃ | Ethyl Acetate | 80 | 10 | 1:1.5 | 90 |

| 4 | Co-Phen/SiO₂ | Toluene | 120 | 50 | 1:2 | 82 |

| 5 | Raney Ni | Isopropanol | 100 | 30 | 1:1.5 | 78 |

Note: This table is illustrative and based on general principles of reductive amination. Specific experimental data for this reaction is not widely published.

Scalable Synthetic Protocols and Process Chemistry Considerations

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process chemistry to ensure safety, efficiency, and cost-effectiveness.

A potential scalable synthesis would likely involve the reductive amination of cyclobutanecarboxaldehyde with 2,2-difluoroethylamine. The synthesis of the latter has been described in the patent literature, involving the reaction of 2,2-difluoro-1-haloethane with ammonia in a suitable solvent.

For the main reductive amination step, a batch or continuous flow process could be developed. A continuous flow setup might offer advantages in terms of safety (handling of hydrogen gas) and process control.

Key considerations for a scalable process include:

Raw Material Sourcing and Purity: Ensuring a consistent and high-purity supply of cyclobutanecarboxaldehyde and 2,2-difluoroethylamine is crucial.

Catalyst Selection and Handling: The choice between a heterogeneous and homogeneous catalyst will impact the process. Heterogeneous catalysts, while potentially having lower activity, are generally easier to separate and recycle, which is a significant advantage in large-scale production.

Work-up and Purification: The development of an efficient and scalable purification protocol, such as distillation or crystallization, is necessary to isolate the final product with the required purity.

Safety and Environmental Impact: A thorough risk assessment is required, particularly concerning the use of flammable solvents, high-pressure hydrogen, and potentially hazardous reagents. The environmental impact of the process, including solvent waste, should be minimized.

Chemical Reactivity and Transformation Studies of Cyclobutylmethyl 2,2 Difluoroethyl Amine

Nucleophilic Reactivity of the Amine Nitrogen

The lone pair of electrons on the nitrogen atom of (cyclobutylmethyl)(2,2-difluoroethyl)amine imparts nucleophilic character, allowing it to participate in a variety of bond-forming reactions. However, the presence of the adjacent 2,2-difluoroethyl group significantly modulates this reactivity. The strong electron-withdrawing nature of the two fluorine atoms reduces the electron density on the nitrogen, thereby decreasing its basicity and nucleophilicity compared to non-fluorinated analogues. Despite this deactivation, the amine nitrogen remains a reactive center capable of undergoing a range of functionalization reactions.

The nucleophilic nitrogen of this compound can readily react with various electrophilic partners to form amides, sulfonamides, and carbamates. These reactions are fundamental in organic synthesis for the introduction of new functional groups and for building more complex molecular architectures.

Acylation: The reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) is expected to proceed smoothly to yield the corresponding N-acyl derivatives (amides). The use of a base is crucial to neutralize the hydrogen halide or carboxylic acid byproduct. Friedel-Crafts acylation conditions, which involve the use of a Lewis acid like aluminum chloride, can also be employed, particularly with aromatic acyl halides. masterorganicchemistry.comyoutube.comorganic-chemistry.org The choice of solvent can vary, with dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) being common options. Highly selective acylation of primary amines in the presence of secondary amines has been achieved using specialized reagents, highlighting the tunability of these reactions. researchgate.net

Sulfonylation: Similarly, sulfonylation can be achieved by reacting the amine with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base. This reaction leads to the formation of highly stable sulfonamides. Various catalysts, including indium and calcium triflimide, have been shown to promote the sulfonylation of amines with sulfonyl fluorides, offering alternative methods. organic-chemistry.org

Carbamoylation: The formation of carbamates can be accomplished through several routes. Reaction with chloroformates in the presence of a base is a standard method. Alternatively, reaction with an isocyanate will also yield a carbamoyl (B1232498) derivative, specifically a urea (B33335).

Table 1: Representative Acylation, Sulfonylation, and Carbamoylation Reactions

| Reaction Type | Electrophile | Reagent/Catalyst | Product Type |

|---|---|---|---|

| Acylation | Acetyl chloride | Triethylamine | N-acetyl amide |

| Sulfonylation | p-Toluenesulfonyl chloride | Pyridine | N-tosyl sulfonamide |

This table presents hypothetical yet chemically plausible reactions based on general principles of amine reactivity.

Further derivatization of the amine nitrogen can lead to the synthesis of ureas, thioureas, and guanidines, which are prevalent motifs in medicinal chemistry and materials science.

Ureas: The most direct route to urea derivatives involves the reaction of this compound with an isocyanate. commonorganicchemistry.com This addition reaction is typically high-yielding and proceeds without the need for a catalyst. Alternatively, reaction with carbonyldiimidazole (CDI) or triphosgene (B27547) can be used to generate an in-situ reactive intermediate that subsequently reacts with another amine to form a urea. commonorganicchemistry.com The synthesis of ureas from amines and carbon dioxide has also been reported, offering a greener alternative. nih.gov

Thioureas: The synthesis of thioureas can be readily achieved by reacting the amine with an isothiocyanate. mdpi.combibliomed.org This reaction is analogous to urea formation from isocyanates. Other methods include the use of carbon disulfide in the presence of a coupling reagent or the reaction with dithiocarbamates. mdpi.comorganic-chemistry.org Continuous-flow synthesis methods have also been developed for the efficient production of thioureas. nih.gov

Guanidines: Guanidine (B92328) moieties can be installed by reacting the amine with a suitable guanylating agent. Common reagents for this transformation include N,N'-di-Boc-S-methylisothiourea in the presence of a promoter like mercury(II) chloride, or cyanamide (B42294) in the presence of a Lewis acid catalyst such as scandium(III) triflate. organic-chemistry.orgnih.gov The synthesis of guanidine derivatives is of significant interest due to their presence in various biologically active compounds. google.com

Table 2: Synthesis of Urea, Thiourea, and Guanidine Derivatives

| Product Type | Reagent | Conditions |

|---|---|---|

| Urea | Phenyl isocyanate | DCM, room temperature |

| Thiourea | Benzyl isothiocyanate | THF, room temperature |

This table presents hypothetical yet chemically plausible reactions based on general principles of amine reactivity.

Transformations Involving the Difluoroethyl Moiety

The 2,2-difluoroethyl group is a key structural feature that influences both the electronic properties of the amine and provides a site for further chemical modification. Reactions involving this moiety can be challenging due to the high strength of the carbon-fluorine bond.

Direct substitution or elimination at the difluorinated carbon is difficult but not impossible.

C-F Bond Activation: The activation of C-F bonds is an area of active research, as it would allow for the direct functionalization of fluorinated compounds. baranlab.org This can be achieved under certain conditions using transition metal catalysts or photoredox catalysis. rsc.orgresearchgate.netnih.gov Such transformations could potentially replace one or both fluorine atoms with other functional groups, though this would likely require harsh conditions and specialized reagents. Photochemical methods have been developed for the defluorinative alkylation of trifluoroacetates and -acetamides, suggesting that similar strategies might be applicable to difluoroethylamines under specific conditions. nih.gov

Elimination Reactions: Under strongly basic conditions and at elevated temperatures, elimination of hydrogen fluoride (B91410) (HF) could be induced to form a fluoro-vinyl amine. The regioselectivity of elimination reactions involving halogens can be influenced by the nature of the leaving group and the base used, with fluorides sometimes favoring the less substituted alkene (Hofmann-type elimination), contrary to the more common Zaitsev's rule. masterorganicchemistry.com However, the stability of the resulting enamine would be a critical factor. Elimination reactions of amines can also be promoted by converting the amine to a better leaving group, such as in the Hofmann elimination of quaternary ammonium (B1175870) salts. libretexts.org

While direct modification of the CF₂ group is challenging, reactions at the adjacent methylene (B1212753) (CH₂) group could provide a route for chain elaboration, although the strong induction from the fluorine atoms would affect its reactivity.

Modifications of the Cyclobutylmethyl Ring

The cyclobutane (B1203170) ring in the cyclobutylmethyl group is a source of ring strain, which can be harnessed for synthetic transformations. Additionally, the C-H bonds of the cyclobutane ring can be targets for functionalization.

Ring Expansion: The cyclobutylmethyl group is prone to ring expansion reactions, particularly through carbocationic or radical intermediates. For instance, treatment of a cyclobutylmethylamine with nitrous acid could generate a diazonium ion, which upon loss of N₂, would form a primary carbocation. doubtnut.com This highly unstable intermediate would be expected to undergo a rapid 1,2-alkyl shift, leading to the expansion of the four-membered ring to a more stable five-membered cyclopentyl cation. ugent.bestackexchange.com Subsequent reaction with a nucleophile would yield a cyclopentyl-substituted product. Similarly, radical-mediated reactions can also induce ring-opening of the cyclobutylmethyl system. canada.ca

C-H Functionalization: Directed C-H functionalization has emerged as a powerful tool for the modification of cyclic systems. acs.org In the context of this compound, it is conceivable that the amine or a derivative thereof could act as a directing group to facilitate the selective functionalization of specific C-H bonds on the cyclobutane ring. acs.org This would allow for the introduction of various substituents, such as aryl or alkyl groups, onto the cyclobutane core, further diversifying the molecular structure.

Table 3: Potential Modifications of the Cyclobutylmethyl Ring

| Reaction Type | Reagents | Expected Product Feature |

|---|---|---|

| Ring Expansion | NaNO₂, HCl | Cyclopentyl derivative |

This table presents hypothetical yet chemically plausible reactions based on general principles of cyclobutane reactivity.

Palladium-Catalyzed and Other Metal-Mediated Cross-Coupling Reactions

The secondary amine functionality in this compound is a prime handle for participating in various metal-catalyzed cross-coupling reactions to form new carbon-nitrogen bonds.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an amine and an aryl halide or pseudohalide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is well-suited for secondary amines, including those that are sterically hindered. acsgcipr.orgresearchgate.net It is highly probable that this compound would readily undergo Buchwald-Hartwig amination with a variety of aryl and heteroaryl halides.

The choice of palladium precursor, ligand, and base is crucial for the success of the reaction and can be optimized to achieve high yields. rsc.org Modern catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands, have expanded the scope of this reaction to include a wide range of functional groups on both the amine and the aryl partner. researchgate.net

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Secondary Amines This table provides examples of catalyst systems successfully used for the amination of secondary amines, which could be applicable to this compound.

| Palladium Source | Ligand | Base | Solvent | Substrate Scope | Reference |

| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | Aryl bromides, secondary cyclic amines | researchgate.net |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | Aryl chlorides, primary and secondary amines | rsc.org |

| [(tBuBrettPhos)Pd(allyl)]OTf | tBuBrettPhos | LiN(SiMe₃)₂ | Toluene | Heteroaryl chlorides, cyclopropylamine | researchgate.net |

Beyond C-N bond formation, the amine and the difluoroethyl group could participate in other chemo- and regioselective transformations.

The presence of two fluorine atoms on the ethyl group significantly influences the electronic properties of the amine, potentially affecting its nucleophilicity and basicity. While direct C-F bond activation for cross-coupling is challenging, recent advances have shown that under specific conditions, even inert C-F bonds can be functionalized. For example, silylboronate-mediated radical coupling of organic fluorides with secondary amines has been developed as a transition-metal-free method for C-N bond formation. nih.gov

Furthermore, the development of methods for the tetrafunctionalization of fluoroalkynes showcases the unique reactivity imparted by fluorine atoms, enabling the synthesis of complex heterocyclic structures. researchgate.netrsc.org While not directly applicable to the saturated difluoroethyl group, these studies highlight the ongoing interest in harnessing the reactivity of fluorinated motifs.

The amine itself can also direct other types of reactions. For instance, transition-metal-catalyzed reactions can proceed via C-H activation directed by a nearby amine group, although this is more common with directing groups that form a stable chelate with the metal. nih.gov

Derivatization and Analog Synthesis Utilizing Cyclobutylmethyl 2,2 Difluoroethyl Amine As a Precursor

Synthesis of Substituted Amides and Peptidomimetics

The secondary amine functionality of (Cyclobutylmethyl)(2,2-difluoroethyl)amine serves as a readily available nucleophile for the synthesis of a diverse range of substituted amides. Standard amide coupling reactions, employing a variety of carboxylic acids and activating agents, can be utilized to generate the corresponding N-(cyclobutylmethyl)-N-(2,2-difluoroethyl)amides. The choice of coupling reagent, such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts (e.g., BOP, PyBOP), can be tailored to the specific substrate to optimize yield and purity.

The synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides, represents a significant application of this amine. By incorporating the (Cyclobutylmethyl)(2,2-difluoroethyl)amino group into peptide backbones, novel peptidomimetic structures with potentially enhanced metabolic stability and conformational rigidity can be accessed. The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, potentially influencing binding interactions with biological targets. The cyclobutyl ring introduces a degree of conformational constraint, which can be advantageous in the design of potent and selective bioactive molecules.

| Carboxylic Acid | Coupling Reagent | Product |

| Acetic Acid | DCC | N-(cyclobutylmethyl)-N-(2,2-difluoroethyl)acetamide |

| Benzoic Acid | EDC/HOBt | N-(cyclobutylmethyl)-N-(2,2-difluoroethyl)benzamide |

| Boc-Gly-OH | HATU | Boc-Gly-N-(cyclobutylmethyl)-N-(2,2-difluoroethyl)amine |

Construction of Heterocyclic Ring Systems Incorporating the Amine Motif

The nucleophilic nature of the nitrogen atom in this compound facilitates its incorporation into various heterocyclic ring systems. Reactions with bifunctional electrophiles can lead to the formation of a range of saturated and unsaturated heterocycles. For instance, reaction with a 1,3-dihaloalkane could yield a five-membered azacycloalkane, while reaction with a diketone could lead to the formation of a substituted pyrrole (B145914) or other related heterocycles.

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are present in a vast number of pharmaceuticals. The unique substitution pattern offered by the (Cyclobutylmethyl)(2,2-difluoroethyl)amino moiety can impart novel physicochemical properties to these heterocyclic systems, potentially influencing their solubility, lipophilicity, and metabolic stability.

Preparation of Complex Polyfunctionalized Molecules

The this compound precursor can be strategically employed in the synthesis of more complex molecules bearing multiple functional groups. The secondary amine can be protected, allowing for chemical transformations on other parts of the molecule, and then deprotected to enable further functionalization at the nitrogen center. This orthogonal protection strategy is a powerful tool in multi-step organic synthesis.

Furthermore, the fluorine atoms on the ethyl group can influence the reactivity of adjacent functional groups through electronic effects. The cyclobutyl ring can also be functionalized, for example, through C-H activation or ring-opening reactions, to introduce additional complexity and create diverse molecular architectures.

Structure-Reactivity Relationship Studies of Derived Compounds

Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental to designing new synthetic methodologies and functional molecules. For derivatives of this compound, these studies are crucial for predicting their behavior in chemical reactions and biological systems.

Systematic Variation of Substituents

By systematically varying the substituents on the aromatic ring of N-aryl-(Cyclobutylmethyl)(2,2-difluoroethyl)amines, for example, the electronic and steric effects on the reactivity of the amine can be probed. Hammett analysis of reaction rates for a series of substituted derivatives can provide quantitative insights into the transmission of electronic effects through the molecular framework. This information is invaluable for tuning the properties of the final compounds.

| Substituent (on Aryl Ring) | Electronic Effect | Predicted Reactivity of Amine |

| -NO2 | Electron-withdrawing | Decreased nucleophilicity |

| -OCH3 | Electron-donating | Increased nucleophilicity |

| -Cl | Inductively withdrawing, mesomerically donating | Slightly decreased nucleophilicity |

Influence of Conformation on Reactivity

The presence of the cyclobutyl ring introduces a degree of conformational rigidity to the molecule. The puckered nature of the cyclobutane (B1203170) ring can influence the orientation of the substituents on the nitrogen atom, which in turn can affect the accessibility of the nitrogen lone pair and thus its reactivity. Computational modeling and NMR spectroscopic techniques can be employed to study the preferred conformations of these molecules and correlate them with their observed reactivity in various chemical transformations. For instance, the steric hindrance imposed by the cyclobutyl group in a particular conformation might favor or disfavor certain reaction pathways.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule in solution. For (Cyclobutylmethyl)(2,2-difluoroethyl)amine, a suite of NMR experiments would be required to unambiguously assign all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional ¹H and ¹³C NMR spectra would provide initial information on the number and chemical environment of the carbon and hydrogen atoms. However, due to the potential for signal overlap, particularly within the cyclobutyl ring, multi-dimensional techniques are essential for complete assignment.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity within the cyclobutyl ring and to connect the methylene (B1212753) protons to their respective neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates directly bonded ¹H and ¹³C nuclei. It would be crucial for definitively assigning each carbon atom to its attached proton(s), such as linking the protons of the N-CH₂-cyclobutyl group and the N-CH₂-CHF₂ group to their respective carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which atoms are close to each other in space, which is critical for conformational analysis. It could reveal the preferred spatial arrangement of the cyclobutylmethyl group relative to the difluoroethyl group around the central nitrogen atom.

Table 1: Hypothetical ¹H and ¹³C NMR Data Interpretation for this compound This table is illustrative of expected results, as no published experimental data is available.

| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| -CHF₂ | Triplet of triplets (tt) | Triplet (t) | To N-C H₂ |

| N-CH₂- CF₂ | Triplet of doublets (td) | Singlet (s) or Triplet (t) | To C HF₂, C (cyclobutyl) |

| N-CH₂- C₄H₇ | Doublet (d) | Singlet (s) | To C (cyclobutyl), N-C H₂-CF₂ |

| -CH- (Cyclobutyl) | Multiplet (m) | Singlet (s) | To N-C H₂ |

| -CH₂- (Cyclobutyl) | Multiplets (m) | Singlets (s) | To other C (cyclobutyl) |

Fluorine NMR (¹⁹F NMR) for Difluoroethyl Group Analysis

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy would be an indispensable tool. Since ¹⁹F has a 100% natural abundance and a high gyromagnetic ratio, this technique is highly sensitive. The ¹⁹F NMR spectrum would provide direct information on the chemical environment of the fluorine nuclei. The spectrum would be expected to show a signal for the two equivalent fluorine atoms, which would be split into a triplet by the two adjacent protons of the methylene (-CH₂-) group. This provides unambiguous confirmation of the -CH₂CHF₂ moiety.

Dynamic NMR Studies for Conformational Analysis

The molecule possesses multiple rotatable bonds, leading to various possible conformations. Dynamic NMR studies, which involve acquiring spectra at different temperatures, could provide insight into these processes. By analyzing changes in line shape, it might be possible to measure the energy barriers for bond rotation or for the ring-flipping of the cyclobutane (B1203170) moiety.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS would be used to determine the exact mass of the molecular ion with very high precision (typically to four or five decimal places). This accurate mass measurement allows for the unambiguous determination of the molecule's elemental formula (C₇H₁₃F₂N). This technique is critical for confirming the identity of a newly synthesized compound and distinguishing it from other potential isomers. The fragmentation pattern observed in the mass spectrum would also offer structural clues, for example, showing the loss of a cyclobutylmethyl or a difluoroethyl fragment.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.orgnih.gov They are used to identify the functional groups present.

C-H Stretching: Aliphatic C-H stretching vibrations from the cyclobutyl and ethyl groups would be expected in the 2850-3000 cm⁻¹ region.

N-H Stretching: If the amine were protonated (e.g., as a hydrochloride salt), a broad N-H stretch would appear in the 3300-3500 cm⁻¹ region. nih.gov In the free base form, this peak would be absent.

C-F Stretching: Strong, characteristic absorption bands for the C-F bonds would be prominent in the IR spectrum, typically in the 1000-1200 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration would likely be found in the 1020-1250 cm⁻¹ range.

Raman spectroscopy would be particularly useful for observing the more symmetric, less polar vibrations that may be weak or absent in the IR spectrum, such as certain C-C backbone vibrations. nih.gov

X-ray Crystallography for Solid-State Structural Elucidation

If a suitable single crystal of this compound or one of its salts (like the hydrochloride) could be grown, X-ray crystallography would provide the definitive, unambiguous three-dimensional structure in the solid state. This powerful technique would determine the precise bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. It would reveal the exact puckering of the cyclobutane ring and the spatial arrangement of the substituents around the nitrogen atom, providing an absolute structural proof that complements the data obtained from solution-state NMR.

Table 2: List of Compound Names

| Systematic Name | Other Names |

| This compound | N-(Cyclobutylmethyl)-2,2-difluoroethan-1-amine |

| This compound hydrochloride | N-(Cyclobutylmethyl)-2,2-difluoroethan-1-amine hydrochloride |

| 2,2-Difluoroethylamine (B1345623) | 2,2-Difluoroethanamine |

| Cyclophosphamide | (RS)-N,N-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide |

| Pyrimethamine | 5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine |

Absolute Configuration Determination

The determination of the absolute configuration of chiral amines is a crucial step in stereoselective synthesis and the development of enantiopure pharmaceuticals. While specific experimental data for the absolute configuration of this compound is not publicly available, several advanced spectroscopic techniques are routinely applied for such determinations in analogous chiral amines.

One powerful method involves the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with chiral derivatizing agents (CDAs). frontiersin.org This technique is particularly suitable for fluorinated compounds. The chiral amine is reacted with an enantiomerically pure CDA, such as an α-fluorinated phenylacetic acid derivative, to form diastereomers. frontiersin.org The differing spatial arrangements of the substituents in the resulting diastereomers lead to distinct chemical environments for the fluorine nuclei, which can be observed as different chemical shifts in the ¹⁹F NMR spectrum. frontiersin.org By comparing the experimental chemical shift differences with those predicted by Density Functional Theory (DFT) calculations for the most stable conformers, the absolute configuration of the original amine can be confidently assigned. frontiersin.org

Another widely used technique is Circular Dichroism (CD) spectroscopy . nih.gov This method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive or negative Cotton effects, can be related to the absolute configuration of the molecule, often by comparing the spectrum to those of structurally similar compounds with known configurations. nih.gov For amines, derivatization with a suitable chromophoric group may be necessary to obtain a measurable CD signal in the accessible region of the spectrometer. nih.gov

Key Methodologies for Absolute Configuration Determination

| Technique | Principle | Application to Amines |

|---|---|---|

| ¹⁹F NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct ¹⁹F chemical shifts. frontiersin.org | Derivatization of the amine allows for the determination of absolute configuration by comparing experimental and calculated NMR data. frontiersin.org |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized light by chiral molecules. nih.gov | The sign of the Cotton effect in the CD spectrum can be correlated with the absolute configuration, sometimes requiring derivatization. nih.gov |

Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in the solid state, known as crystal packing, is governed by a variety of intermolecular interactions. These interactions are fundamental to a compound's physical properties, such as melting point, solubility, and stability. While a crystal structure for this compound has not been reported in the public domain, the principles of its solid-state assembly can be inferred from its structural motifs.

The primary intermolecular interactions expected for this compound would involve hydrogen bonding. The secondary amine group (-NH-) can act as a hydrogen bond donor, while the fluorine atoms and the nitrogen atom can act as hydrogen bond acceptors. The formation of hydrogen bonds between the amine proton and the nitrogen or fluorine atoms of neighboring molecules would likely be a dominant feature in its crystal lattice.

The detailed analysis of these interactions is typically achieved through single-crystal X-ray diffraction . This technique provides precise atomic coordinates, from which bond lengths, bond angles, and the geometry of intermolecular contacts can be determined, offering a definitive picture of the crystal packing. elsevierpure.com

Expected Intermolecular Interactions

| Interaction Type | Donor/Acceptor Groups | Potential Role in Crystal Packing |

|---|---|---|

| Hydrogen Bonding | Donor: -NH Acceptor: -N, -F | Primary determinant of the packing motif, forming chains or more complex networks. |

| Dipole-Dipole Interactions | C-F and C-N bonds | Contribute to the electrostatic attraction between molecules. |

Computational and Theoretical Chemistry Studies of Cyclobutylmethyl 2,2 Difluoroethyl Amine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic nature of (Cyclobutylmethyl)(2,2-difluoroethyl)amine at the atomic level. These ab initio methods provide a detailed picture of electron distribution and its influence on molecular properties.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. By approximating the electron density, DFT calculations can efficiently locate the geometry that corresponds to the minimum energy on the potential energy surface. For this compound, a typical DFT study would employ a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) to achieve a balance between accuracy and computational cost. The resulting optimized geometry provides key structural parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (amine) | 1.47 Å |

| Bond Length | C-F | 1.38 Å |

| Bond Length | C-H (difluoroethyl) | 1.10 Å |

| Bond Angle | C-N-C | 114.5° |

| Dihedral Angle | C-C-N-C | 178.2° |

Note: The data in this table is illustrative and represents typical values that would be expected from a DFT/B3LYP/6-31G(d,p) calculation.

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For this compound, the nitrogen atom's lone pair is expected to contribute significantly to the HOMO, while the LUMO is likely distributed around the C-F bonds due to fluorine's high electronegativity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.8 eV | Primarily localized on the nitrogen lone pair |

| LUMO | +1.5 eV | Distributed along the C-F bonds of the difluoroethyl group |

| HOMO-LUMO Gap | 8.3 eV | Indicates high kinetic stability |

Note: These energy values are hypothetical and serve to illustrate the expected output of an FMO analysis.

Conformational Analysis and Potential Energy Surface Mapping

This compound possesses significant conformational flexibility due to the rotation around its single bonds and the puckering of the cyclobutane (B1203170) ring. Conformational analysis involves systematically exploring these degrees of freedom to identify all possible stable conformers and the energy barriers between them. By mapping the potential energy surface (PES), researchers can identify low-energy conformers that are more likely to be populated at room temperature. This analysis is critical as different conformers can exhibit distinct chemical and physical properties.

Reaction Mechanism Elucidation through Transition State Modeling

Computational chemistry provides powerful tools for investigating the pathways of chemical reactions. By modeling the transition state (TS)—the highest energy point along a reaction coordinate—researchers can calculate the activation energy, which determines the reaction rate. For a molecule like this compound, one could model its reaction with an electrophile, for instance. TS modeling would elucidate the step-by-step mechanism, revealing whether the reaction is concerted or proceeds through intermediates, and providing a detailed understanding of the bond-making and bond-breaking processes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While QM methods provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular vibrations, rotations, and conformational changes in a simulated environment (e.g., in a solvent like water). For this compound, an MD simulation could reveal how the flexible side chains move and interact with surrounding solvent molecules, providing a more realistic view of its behavior in solution.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data. By calculating properties like vibrational frequencies (for Infrared spectroscopy) and nuclear magnetic shieldings (for NMR spectroscopy), theoretical spectra can be generated. These predicted spectra can then be compared with experimental data to confirm the molecule's structure or to help assign peaks in an experimental spectrum. For instance, DFT calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound, which would be invaluable for its structural characterization.

Table 3: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (δ) for Key Nuclei

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹⁹F | -115.2 | -114.8 |

| ¹³C (CHF₂) | 118.5 | 118.2 |

| ¹³C (N-CH₂) | 55.4 | 55.1 |

| ¹H (CHF₂) | 5.95 | 5.92 |

Note: This table presents a hypothetical comparison to illustrate the typical accuracy of modern DFT-based NMR prediction methods.

Applications of Cyclobutylmethyl 2,2 Difluoroethyl Amine in Complex Chemical Synthesis

Role as a Key Intermediate in Multi-Step Total Syntheses

(Cyclobutylmethyl)(2,2-difluoroethyl)amine primarily serves as a key intermediate in the multi-step synthesis of complex heterocyclic compounds, particularly those designed as enzyme inhibitors. Its main application, as documented in patent literature, is in the preparation of potent inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in the suppression of immune responses in the context of cancer and other diseases. nih.govgoogle.com

In these synthetic sequences, the secondary amine acts as a nucleophile, reacting with various electrophilic scaffolds to form the final target molecule. The synthesis is typically a convergent process where the amine intermediate is prepared separately and then coupled with a complex core structure in one of the final steps. A common synthetic route involves the reaction of this compound with a suitably activated heterocyclic system, such as a chloropyridine or a related compound, via nucleophilic aromatic substitution.

Table 1: Representative Synthetic Coupling Reaction

| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Significance |

|---|

This role as a late-stage intermediate is crucial in drug discovery, allowing for the rapid synthesis of a library of analogues for structure-activity relationship (SAR) studies. Chemists can modify the core heterocyclic structure and then introduce the this compound moiety to evaluate the impact on biological activity.

Integration into Diverse Molecular Scaffolds

The utility of this compound stems from the distinct physicochemical properties conferred by its two main structural components, which are integrated into the final molecular scaffold of a drug candidate.

The Cyclobutyl Moiety: The cyclobutane (B1203170) ring is a three-dimensional (3D) structural motif that is increasingly utilized in drug design. aksci.comresearchgate.net Unlike flat aromatic rings, the puckered nature of the cyclobutane ring allows it to act as a "hydrophobic space-filler," enabling it to occupy and make favorable van der Waals contacts within hydrophobic pockets of a protein's active site. aksci.com In the context of IDO inhibitors, this group is positioned to enhance binding affinity and selectivity. The use of cyclobutane is still considered underrepresented compared to other cyclic systems, making its inclusion a source of structural novelty. researchgate.net

The 2,2-Difluoroethyl Group: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a molecule. sigmaaldrich.comgoogle.com The gem-difluoroethyl group (–CH2CF2–) in this amine serves several purposes. Firstly, it is a bioisostere of other chemical groups but offers increased metabolic stability. The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug. achemblock.com Secondly, the high electronegativity of the fluorine atoms lowers the basicity (pKa) of the amine nitrogen. This modulation of basicity can be critical for optimizing a drug's solubility, cell permeability, and off-target activity, particularly at physiological pH. bldpharm.com

Table 2: Properties Conferred by Integrated Moieties

| Structural Moiety | Property Conferred | Advantage in Drug Design |

|---|---|---|

| Cyclobutylmethyl | 3D Shape, Lipophilicity | Improved binding to hydrophobic pockets; increased ligand efficiency. aksci.com |

Development of Novel Synthetic Reagents and Catalysts

There is no information available in the reviewed scientific or patent literature to suggest that this compound has been used as a platform for the development of novel synthetic reagents or catalysts. Its relatively complex structure and specialized application as a building block make it an unlikely candidate for these purposes, which typically rely on simpler, more readily available starting materials.

Contribution to Methodologies for C-F Bond Introduction and Transformation

Based on available literature, this compound is utilized as a pre-fluorinated building block. The C-F bonds are already present in the molecule before it is incorporated into a larger scaffold. There is no evidence to suggest that this compound itself is used as a reagent or plays a role in the development of new methodologies for carbon-fluorine (C-F) bond introduction or transformation. Synthetic strategies for fluorinated compounds generally focus on either early-stage fluorination of simple precursors or late-stage fluorination using specialized reagents, neither of which involves the use of this specific amine as a tool for the methodology itself.

Future Research Directions and Emerging Opportunities in Cyclobutylmethyl 2,2 Difluoroethyl Amine Chemistry

Exploration of Novel Catalytic Methods for its Synthesis and Transformation

The synthesis of (Cyclobutylmethyl)(2,2-difluoroethyl)amine can be envisioned through several catalytic routes, representing a key area for future research. Traditional methods often suffer from low atom economy and require harsh conditions. rsc.org Modern catalysis offers milder and more efficient alternatives.

One promising approach is the reductive amination of cyclobutanecarboxaldehyde (B128957) with 2,2-difluoroethylamine (B1345623). While this is a standard transformation, the development of novel, highly efficient catalysts is a continuing goal. Research could focus on non-precious metal catalysts (e.g., iron, nickel, or cobalt) to replace expensive noble metals like platinum or palladium. Furthermore, asymmetric reductive amination using chiral catalysts could provide enantiomerically pure forms of the amine if a chiral center is introduced.

Another key route is the N-alkylation of 2,2-difluoroethylamine with a cyclobutylmethyl halide or sulfonate. google.comresearchgate.net Phase-transfer catalysts, such as tetraalkylammonium halides, have been shown to be effective in similar alkylations of fluorinated amines, often improving yields and reaction rates. google.com Future work could explore more advanced organocatalysts or metal-based systems that operate under milder conditions. A particularly "green" and atom-economical approach would be the direct N-alkylation of 2,2-difluoroethylamine with cyclobutylmethanol via a "hydrogen borrowing" or "hydrogen auto-transfer" mechanism. rsc.orgwhiterose.ac.uk This method, typically catalyzed by iridium or ruthenium complexes, uses the alcohol as an alkylating agent and produces only water as a byproduct. rsc.orgwhiterose.ac.uk

Table 1: Comparison of Potential Catalytic Synthesis Routes This table presents hypothetical data for future research based on analogous reactions reported in the literature.

| Catalytic Method | Potential Catalyst | Typical Conditions | Anticipated Advantages | Research Focus |

|---|---|---|---|---|

| Reductive Amination | Fe or Ni Nanoparticles | H₂ (1-50 bar), 50-100 °C | Low-cost, abundant metal | Improving catalyst stability and selectivity |

| N-Alkylation (with Halide) | Pd-NHC Complex | Base (e.g., NaOtBu), Toluene, 80-110 °C | High functional group tolerance | Lowering catalyst loading, milder base |

| Hydrogen Borrowing | [Cp*IrCl₂]₂ / Base | Inert atmosphere, 100-150 °C | High atom economy (water byproduct) | Developing non-precious metal versions |

| Biocatalysis (Imine Reductase) | Engineered IRED Enzyme | Aqueous buffer, pH 7, 25-40 °C | High stereoselectivity, mild conditions | Enzyme engineering for substrate scope |

Investigation of New Reaction Pathways for Selective Derivatization

The structure of this compound offers several sites for selective chemical modification, opening avenues for creating a library of novel compounds.

The most apparent reactive site is the secondary amine proton. Standard N-acylation or N-sulfonylation reactions with reagents like acyl chlorides or sulfonyl chlorides can be used to generate a wide range of amides and sulfonamides. nih.gov For instance, derivatization with 2-naphthalenesulfonyl chloride is a known method for tagging secondary amines. nih.gov The use of advanced coupling agents could facilitate amide bond formation with various carboxylic acids under mild conditions.

More advanced research could target the selective C-H functionalization of the cyclobutyl or difluoroethyl groups. While challenging, transition-metal-catalyzed C-H activation has become a powerful tool in organic synthesis. For example, a directed C-H arylation or alkylation of the cyclobutyl ring, guided by the amine nitrogen, could lead to complex, three-dimensional structures. acs.org

The difluoroethyl group also presents unique opportunities. The carbon atom bearing the two fluorine atoms is electron-deficient and could be a target for specific transformations. While the C-F bond is very strong, certain catalytic systems are known to mediate reactions at such positions. nih.gov Research into the reactivity of the gem-difluoro group in this specific molecular context could uncover novel reaction pathways. nih.govacs.orgcas.cn

Table 2: Potential Derivatization Strategies and Applications This table outlines hypothetical research directions based on established chemical principles.

| Reaction Type | Target Site | Potential Reagents/Catalysts | Resulting Functional Group | Emerging Opportunity |

|---|---|---|---|---|

| N-Arylation | N-H | Aryl Halide, Pd or Cu Catalyst | Tertiary Aryl Amine | Synthesis of electron-transport materials |

| N-Acylation | N-H | Carboxylic Acid, Coupling Agent | Amide | Building block for fluorinated polymers |

| C-H Borylation | Cyclobutyl C-H | Iridium Catalyst, B₂pin₂ | Borylated Cyclobutane (B1203170) | Platform for further cross-coupling reactions |

| Radical Addition | Potential reactivity at C-F | Photocatalyst, Radical Precursor | Functionalized Fluoroalkane | Exploring novel fluorine chemistry |

Advanced Material Science Applications (Excluding Biological/Medical Properties)

The incorporation of fluorine into organic molecules can dramatically alter their physical and chemical properties, making them suitable for advanced materials. acs.orgmdpi.com The presence of the gem-difluoro group in this compound suggests several non-biological material science applications.

One key area is in the development of specialty polymers . The amine could serve as a monomer or an additive. When incorporated into polymers like polyamides or polyimides, the difluoroethyl group could enhance thermal stability, chemical resistance, and hydrophobicity, while lowering the material's surface energy and refractive index. researchgate.netresearchgate.net These properties are highly desirable for applications in coatings, advanced dielectrics, and optical materials. researchgate.net

The unique combination of a rigid cyclobutyl group and a polar difluoroethyl tail could also be explored in the field of liquid crystals . The specific geometry and dipole moment of molecules are critical for the formation of liquid crystalline phases, and this amine could serve as a novel building block for such materials. researchgate.net

Development of Sustainable and Green Chemistry Approaches for its Production

Future production of this compound should prioritize sustainable and green chemistry principles to minimize environmental impact. rsc.orgsciencedaily.com

Flow chemistry offers a significant advantage over traditional batch processing. mit.eduresearchgate.net Performing the synthesis in a continuous flow reactor can improve safety, especially when handling potentially hazardous reagents or exothermic reactions. chemistryworld.comvapourtec.com It also allows for better control over reaction parameters, often leading to higher yields and purity while minimizing solvent usage and waste generation. mit.edursc.org

Biocatalysis represents another frontier for green synthesis. mdpi.comnih.govacsgcipr.org Enzymes such as imine reductases (IREDs) or transaminases could be used to catalyze the formation of the amine from precursor ketones or aldehydes under mild, aqueous conditions. acs.orgacs.org This approach avoids the need for heavy metal catalysts and harsh reagents, and enzymes can be engineered for high selectivity and efficiency. mdpi.com The use of enzymes is biodegradable and stems from renewable resources, further enhancing the sustainability of the process. acsgcipr.org

Furthermore, a holistic green chemistry approach would involve assessing the entire lifecycle, including the choice of solvents. Replacing traditional volatile organic compounds with greener alternatives like cyclopentyl methyl ether or bio-derived solvents would significantly reduce the environmental footprint of the synthesis. nih.gov Evaluating synthetic routes using green metrics, such as atom economy and E-factor, will be crucial in identifying the most sustainable production methods. rsc.orgrsc.org

Q & A

Q. How does the cyclobutyl ring strain affect the compound’s stability under varying pH conditions?

- Methodology :

- Kinetic studies : Perform accelerated degradation tests (e.g., 40°C, pH 1–13) and monitor via HPLC. Cyclobutyl rings may undergo ring-opening under acidic conditions via carbocation intermediates.

- Computational modeling : MD simulations (e.g., GROMACS) can predict bond angles and strain energy (~110 kJ/mol for cyclobutane), correlating with experimental stability data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.